cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
Description
The compound "cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride" is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and an ethyl ester moiety at the 2-carboxylic acid position. The hydrochloride salt enhances its solubility in polar solvents, making it relevant in pharmaceutical synthesis as an intermediate for drug candidates. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets.
Properties
IUPAC Name |
ethyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12;/h6-7,13H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIPIBFORRJLKY-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination with Sulfur Tetrafluoride
The trifluoromethyl group is introduced via carboxyl group replacement using sulfur tetrafluoride (SF₄) under anhydrous hydrofluoric acid (HF) conditions. This method, adapted from CN102603611B, replaces carboxylic acid moieties at the 4-position of piperidine derivatives with CF₃. For example, fluorinating 4-piperidinecarboxylic acid in a HF/CHCl₃ solvent system at 85°C for 3 hours yields 4-(trifluoromethyl)piperidine with 80.1% yield and 95% purity.
Critical Reaction Parameters
| Starting Material | Solvent (HF:CHCl₃) | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 4-Piperidinecarboxylic acid | 50g:100g | 85 | 3 | 4-(Trifluoromethyl)piperidine | 80.1 | 95 |
| Pipecolic acid | 50g:100g | 65 | 3 | 2-(Trifluoromethyl)piperidine | 54.5 | 98.9 |
| Nipecotic acid | 100g:700g | 105 | 3 | 3-(Trifluoromethyl)piperidine | 77.9 | 96.2 |
The mechanism involves HF-mediated carboxyl activation , followed by sequential fluorination with SF₄ to replace -COOH with -CF₃. Notably, HF stabilizes the intermediate and prevents amine degradation, while CHCl₃ reduces reaction pressure.
Substrate Modification for Ester Compatibility
To integrate the ethyl ester at the 2-position, pre-fluorination esterification is required. For instance, piperidine-2-carboxylic acid ethyl ester is synthesized via thionyl chloride (SOCl₂)-catalyzed esterification of piperidine-2-carboxylic acid with ethanol, achieving >90% conversion. Subsequent fluorination of the 4-carboxylic acid derivative (e.g., 4-piperidinecarboxylic acid-2-ethyl ester ) under SF₄/HF conditions yields the target trifluoromethyl intermediate.
Stereochemical Control via Cyclization Strategies
Aza-Michael Cyclization for cis-Selectivity
Diastereoselective ring formation is achieved through aza-Michael addition , as demonstrated in the synthesis of 2-trifluoromethylpiperidines. For example, reacting trifluoromethylhemiacetal 68 with aminoketone 70 under basic conditions produces cis-2-trifluoromethylpiperidine 71 with 94:6 diastereomeric ratio (dr). Adapting this method, aza-Michael adducts derived from ethyl 2-cyanopiperidine-4-carboxylate could yield the cis-4-CF₃ isomer directly.
Key Cyclization Conditions
Lactam Cyclization and Reduction
Alternative routes involve lactam intermediates . For example, δ-lactam 101 (derived from unsaturated lactone 99 ) is reduced with LiAlH₄/AlCl₃ to yield 2,3-disubstituted piperidines. Applying this strategy, 4-CF₃-piperidine-2-carboxylic acid ethyl ester could be synthesized via lactamization of a CF₃-containing precursor, followed by esterification and reduction.
Esterification and Salt Formation
Hydrochloride Salt Formation
The final hydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether or aqueous HCl, followed by crystallization. For instance, trans-4-methyl-2-ethyl piperidinecarboxylate is resolvated with L-tartaric acid and then converted to the hydrochloride salt via HCl treatment.
Resolution of cis- and trans-Diastereomers
Chiral Resolution with L-Tartaric Acid
The cis isomer is isolated via diastereomeric salt formation using L-tartaric acid. In a reported protocol, racemic trans-4-methyl-2-ethyl piperidinecarboxylate is resolvated with L-tartaric acid in ethanol, yielding the (2R,4R)-enantiomer with 92% ee. Adapting this method, the cis-4-CF₃ isomer is separable from trans-contaminants through selective crystallization.
Resolution Parameters
-
Resolving agent: L-Tartaric acid
-
Solvent: Ethanol/methyl tert-butyl ether (MTBE)
-
Pulping time: 3–5 hours
Industrial-Scale Production
Flow Microreactor Systems
Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. For example, SF₄ fluorination is conducted in stainless steel autoclaves with automated pressure control, achieving batch yields of 80.6% for 3-CF₃ piperidines.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from related piperidine and heterocyclic compounds mentioned in the evidence:
Structural and Functional Group Comparisons
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ():
- Core Structure : Piperidine ring with a phenyl group at the 4-position and a BOC-protected amine.
- Key Differences :
- The target compound has a trifluoromethyl group (-CF₃) instead of a phenyl group.
- The ethyl ester in the target compound replaces the free carboxylic acid in ’s compound.
- Implications :
- The ethyl ester serves as a prodrug moiety, enhancing membrane permeability relative to the carboxylic acid .
2-Chloro-6-methylpyrimidine-4-carboxylic acid ():
- Core Structure : Pyrimidine ring with chlorine and methyl substituents.
- Key Differences :
- The target compound is a piperidine derivative, while ’s compound is a pyrimidine.
- The trifluoromethyl and ethyl ester groups are absent in the pyrimidine analog.
- Implications :
- Piperidines generally exhibit greater conformational flexibility than pyrimidines, impacting their utility in drug design .
Physicochemical Properties
| Property | Target Compound (Hypothetical) | (3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~295 (estimated) | 305.37 | 172.57 (estimated) |
| Solubility | High (due to HCl salt) | Moderate (BOC group reduces polarity) | Low (free carboxylic acid) |
| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.0 (phenyl group contribution) | ~1.8 (polar pyrimidine core) |
Limitations of the Provided Evidence
The evidence lacks direct information on "cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride." References to unrelated compounds (e.g., Zygocaperoside in , pyrimidines in ) preclude a rigorous comparison. Structural analogies drawn from are speculative and require validation with experimental data.
Biological Activity
cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a piperidine ring. These characteristics enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications.
The synthesis of cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester typically involves several steps:
- Trifluoromethylation : Functionalization of the piperidine ring to introduce the trifluoromethyl group.
- Carboxylation : Introduction of the carboxylic acid group, often using carbon dioxide.
- Esterification : Conversion of the carboxylic acid to the ethyl ester using ethanol and an acid catalyst.
This compound exhibits enhanced stability and solubility due to the presence of the trifluoromethyl group, which increases its lipophilicity, allowing for better cell membrane penetration .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, likely due to its ability to interact with active sites on enzymes. The trifluoromethyl group may facilitate binding through hydrogen bonding or pi-stacking interactions .
- Receptor Modulation : It may modulate receptor activity, influencing pathways related to neurological disorders .
Biological Activity and Research Findings
Research into the biological activities of this compound has revealed several key findings:
- Enzyme Inhibition Studies : In vitro studies indicate that derivatives of trifluoromethyl-piperidine compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Cytotoxicity Testing : The compound has been evaluated for cytotoxic effects against various cancer cell lines, showing moderate activity against breast cancer cells (MCF-7) .
Table 1: Summary of Biological Activities
Case Studies
A notable study explored the effects of cis-4-Trifluoromethyl-piperidine derivatives on enzyme activity. The results indicated that these compounds could effectively inhibit COX-2 and LOX enzymes, which are critical in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .
Another research effort focused on the cytotoxic properties of these compounds. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their utility in cancer therapeutics .
Comparison with Similar Compounds
The biological activities of this compound can be contrasted with similar compounds:
| Compound Type | Key Differences |
|---|---|
| 4-Trifluoromethyl-piperidine-2-carboxylic acid | Lacks the ester group |
| 4-Trifluoromethyl-piperidine-2-carboxamide | Contains an amide group, altering reactivity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride to achieve higher yields and purity?
- Methodological Answer : Synthesis optimization involves precise control of reaction parameters (temperature: 0–5°C for intermediate steps; pressure: inert atmosphere for sensitive reactions) and the use of protective groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions. Post-synthesis purification via recrystallization or column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) is critical for isolating the compound in high purity (>95%) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the stereochemistry and substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight and fragmentation patterns. For example, ¹H-NMR peaks at δ 1.2–1.4 ppm (ethyl ester protons) and δ 3.5–4.0 ppm (piperidine ring protons) are diagnostic .
Q. How is the biological activity of this compound typically assessed in preclinical studies?
- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric or colorimetric substrates) and receptor binding assays (radioligand displacement using ³H-labeled competitors). Cell-based models (e.g., HEK293 cells expressing target receptors) evaluate functional responses, such as G-protein coupling or ion channel modulation. Dose-response curves and Schild analysis are standard for potency assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. To address this:
- Solubility : Measure logP values (e.g., using shake-flask method) to assess lipid membrane permeability.
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS.
- Radiolabeling : Synthesize ¹⁴C-labeled analogs (e.g., ¹⁴C at the trifluoromethyl group) to track distribution and degradation in vivo .
Q. What strategies are effective for conducting comparative studies with structural analogs of this compound?
- Methodological Answer :
- Structural Modifications : Replace the ethyl ester with methyl esters or amides to study esterase susceptibility. Substitute the trifluoromethyl group with chloromethyl or difluoromethyl groups to probe electronic effects.
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs. Validate predictions with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What methodologies are used to investigate the metabolic pathways and stability of the trifluoromethyl group in vivo?
- Methodological Answer :
- Isotopic Labeling : Incorporate ¹⁹F NMR or ¹⁴C isotopes into the trifluoromethyl group to track metabolic fate. For example, ¹⁴C-labeled compounds enable quantification of urinary/fecal excretion and tissue accumulation via scintillation counting.
- Metabolite Identification : Use high-resolution LC-MS/MS (e.g., Q-TOF instruments) to detect defluorinated or oxidized metabolites. Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
